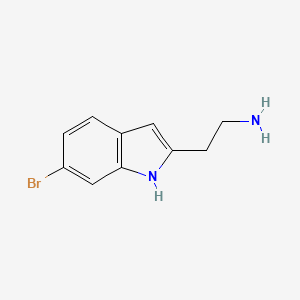

2-(6-bromo-1H-indol-2-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(6-bromo-1H-indol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c11-8-2-1-7-5-9(3-4-12)13-10(7)6-8/h1-2,5-6,13H,3-4,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDLPOGROBEOJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(6-bromo-1H-indol-2-yl)ethanamine

This technical guide provides a detailed overview of the primary synthetic pathways for 2-(6-bromo-1H-indol-2-yl)ethanamine, a significant indole-ethanamine derivative of interest to researchers and professionals in drug development. The synthesis of this compound can be approached through two main strategies: late-stage functionalization of a pre-formed 6-bromoindole core and de novo construction of the indole ring system. This document outlines the experimental protocols and quantitative data associated with these pathways.

Pathway A: Late-Stage Functionalization of 6-Bromoindole

This approach commences with the synthesis of the 6-bromoindole scaffold, which is subsequently elaborated at the C-2 position to introduce the ethanamine side chain. This is a convergent strategy that allows for the preparation of various C-2 substituted indoles from a common intermediate.

Step 1: Synthesis of 6-Bromo-1H-indole

The critical starting material, 6-bromo-1H-indole, can be synthesized via bromination of 1-(trifluoroacetyl)-1H-indole followed by hydrolysis.

Experimental Protocol:

To a solution of 1-(trifluoroacetyl)-1H-indole in a suitable solvent such as acetic acid at 0°C, N-bromosuccinimide (NBS) is added portion-wise. The reaction mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is purified. The resulting 6-bromo-1-(trifluoroacetyl)-1H-indole is then hydrolyzed using a base, such as aqueous sodium hydroxide, with heating to yield 6-bromo-1H-indole.

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1a | 1-(trifluoroacetyl)-1H-indole | N-bromosuccinimide, Acetic Acid, 0°C to rt | 6-bromo-1-(trifluoroacetyl)-1H-indole | Not specified |

| 1b | 6-bromo-1-(trifluoroacetyl)-1H-indole | 20% aq. NaOH, reflux | 6-bromo-1H-indole | High |

Step 2: Synthesis of 6-Bromo-1H-indole-2-carbaldehyde

The introduction of a functional group at the C-2 position can be achieved through various methods. One common approach involves formylation to produce the corresponding aldehyde.

Experimental Protocol:

6-Bromo-1H-indole can be formylated using a Vilsmeier-Haack reaction. To a solution of 6-bromo-1H-indole in dry dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature before being heated. After completion, the reaction is quenched with ice water and neutralized to precipitate the product, 6-bromo-1H-indole-2-carbaldehyde.

| Step | Reactant | Reagents/Conditions | Product | Yield |

| 2 | 6-bromo-1H-indole | POCl₃, DMF, 0°C to heat | 6-bromo-1H-indole-2-carbaldehyde | Not specified |

Step 3: Synthesis of 1-Bromo-2-(2-nitrovinyl)-1H-indole (Henry Reaction)

The aldehyde is then condensed with nitromethane in a Henry reaction to form the nitrovinyl intermediate.

Experimental Protocol:

A mixture of 6-bromo-1H-indole-2-carbaldehyde and nitromethane is treated with a base, such as ammonium acetate or an amine base like triethylamine, in a suitable solvent like acetic acid or ethanol. The reaction mixture is heated to reflux. Upon cooling, the product, 1-bromo-2-(2-nitrovinyl)-1H-indole, precipitates and can be collected by filtration.

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 3 | 6-bromo-1H-indole-2-carbaldehyde, Nitromethane | Ammonium acetate, Acetic acid, reflux | 1-bromo-2-(2-nitrovinyl)-1H-indole | Good |

Step 4: Reduction to this compound

The final step is the reduction of the nitrovinyl group to the desired ethanamine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.

Experimental Protocol:

To a suspension of LiAlH₄ in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether at 0°C, a solution of 1-bromo-2-(2-nitrovinyl)-1H-indole in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature or gently heated to ensure complete reduction. The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated to yield this compound.

| Step | Reactant | Reagents/Conditions | Product | Yield |

| 4 | 1-bromo-2-(2-nitrovinyl)-1H-indole | LiAlH₄, THF, 0°C to rt | This compound | Not specified |

digraph "Pathway_A" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];A[label="6-Bromo-1H-indole", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="6-Bromo-1H-indole-2-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="1-Bromo-2-(2-nitrovinyl)-1H-indole", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B[label="POCl3, DMF"]; B -> C [label="CH3NO2, NH4OAc"]; C -> D [label="LiAlH4, THF"]; }

Pathway B: De Novo Synthesis via Fischer Indole Synthesis

This strategy involves constructing the 6-bromoindole ring system from an acyclic precursor that already contains the necessary carbon and nitrogen atoms for the ethanamine side chain. The Fischer indole synthesis is a classic and versatile method for indole formation.

Conceptual Framework

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the required starting materials would be 4-bromophenylhydrazine and a carbonyl compound containing a protected aminoethyl group, such as 4-aminobutanal diethyl acetal.[1][2] The reaction proceeds through a hydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

Step 1: Formation of the Hydrazone

Conceptual Protocol:

4-Bromophenylhydrazine is condensed with 4-aminobutanal diethyl acetal in a suitable solvent, often with mild acid catalysis, to form the corresponding hydrazone. The amino group on the butanal derivative would likely require protection (e.g., as a phthalimide or a carbamate) prior to this step to prevent side reactions.

Step 2: Fischer Indolization

Conceptual Protocol:

The formed hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, and heated. This induces the cyclization and aromatization to form the protected this compound.

Step 3: Deprotection

Conceptual Protocol:

The final step would involve the removal of the protecting group from the amine to yield the target compound. The deprotection conditions would depend on the specific protecting group used.

| Step | Reactants | Reagents/Conditions (Proposed) | Product |

| 1 | 4-Bromophenylhydrazine, Protected 4-aminobutanal acetal | Mild acid (e.g., AcOH) | Hydrazone intermediate |

| 2 | Hydrazone intermediate | Strong acid (e.g., PPA), heat | Protected this compound |

| 3 | Protected this compound | Deprotection reagents | This compound |

digraph "Pathway_B" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];A [label="4-Bromophenylhydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Protected\n4-aminobutanal acetal", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Hydrazone Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Protected this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

{rank=same; A; B;} A -> C; B -> C; C -> D [label="Acid catalyst, heat"]; D -> E [label="Deprotection"]; }

Summary and Comparison of Pathways

| Feature | Pathway A: Late-Stage Functionalization | Pathway B: De Novo Synthesis |

| Starting Materials | 6-Bromo-1H-indole | 4-Bromophenylhydrazine, protected 4-aminobutanal |

| Key Reactions | Formylation, Henry reaction, Nitro reduction | Hydrazone formation, Fischer indole synthesis |

| Advantages | Convergent, potentially higher overall yields, well-established transformations. | Potentially shorter route if suitable precursors are available. |

| Challenges | Control of regioselectivity at C-2, handling of potent reagents like LiAlH₄. | Potential for side reactions during indolization, need for protecting groups. |

Both pathways offer viable routes to this compound. The choice of pathway will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Pathway A is generally more documented for related structures, while Pathway B offers a more direct construction of the core structure. Further optimization of reaction conditions would be necessary to achieve high yields and purity for either route.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(6-bromo-1H-indol-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 2-(6-bromo-1H-indol-2-yl)ethanamine (CAS No: 1018637-87-0). Due to a scarcity of publicly available experimental data for this specific isomer, this document aggregates available information, presents predicted property values, and details the standard experimental protocols for their determination. Furthermore, based on the structural characteristics of the molecule as an indole-ethylamine derivative, a potential biological context involving serotonin receptor signaling is explored and visualized. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in this compound.

Introduction

This compound is a halogenated indole-ethylamine derivative. The indole scaffold is a prominent feature in a multitude of biologically active natural products and synthetic compounds. The ethanamine side chain at the 2-position of the indole ring classifies it as a tryptamine analogue. The introduction of a bromine atom at the 6-position is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability, which can in turn influence the compound's pharmacokinetic and pharmacodynamic profile[1]. Understanding the core physicochemical properties of this molecule is therefore a critical first step in evaluating its potential for further investigation in drug discovery and development.

Physicochemical Properties

A comprehensive search of the scientific literature and chemical databases reveals a lack of experimentally determined physicochemical data for this compound. The following tables summarize the basic molecular information and computationally predicted properties. It is crucial to note that these predicted values should be confirmed by experimental determination.

Table 1: General Information

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1018637-87-0 | [1] |

| Molecular Formula | C₁₀H₁₁BrN₂ | [1] |

| Molecular Weight | 239.11 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=C1Br)NC(=C2)CCN | - |

| InChI Key | BKDLPOGROBEOJM-UHFFFAOYSA-N | [1] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| pKa (most basic) | ~9.5 - 10.5 | Predicted for the primary amine. |

| logP | ~2.5 - 3.5 | Indicates moderate lipophilicity. |

| Aqueous Solubility | Low | Expected to be poorly soluble in water. |

Note: Predicted values are estimations from computational models and require experimental validation.

Potential Biological Context: Serotonin Receptor Signaling

Tryptamine and its derivatives are well-known for their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. Given the structural similarity of this compound to serotonin and other tryptamines, it is hypothesized that this compound may also act as a ligand for one or more serotonin receptor subtypes. Serotonin receptors are a large family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3), which are involved in a vast array of physiological and pathophysiological processes.[2][3]

The major GPCR-mediated serotonin signaling pathways involve coupling to Gq, Gi, or Gs proteins, leading to distinct downstream cellular responses.[2][4]

Hypothesized Serotonin Receptor Signaling Pathways

Below are diagrams illustrating the three primary signaling cascades that could potentially be modulated by this compound, assuming it binds to a serotonin GPCR.

Caption: Hypothesized Gq-coupled serotonin receptor signaling pathway.

Caption: Hypothesized Gi-coupled serotonin receptor signaling pathway.

Caption: Hypothesized Gs-coupled serotonin receptor signaling pathway.

Experimental Protocols for Physicochemical Property Determination

To facilitate the experimental validation of the predicted physicochemical properties, this section provides detailed methodologies for key experiments.

Generalized Experimental Workflow

The determination of the core physicochemical properties typically follows a structured workflow to ensure data quality and reproducibility.

Caption: Generalized workflow for physicochemical property determination.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if needed)

-

The purified solid sample of this compound

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the capillary tube by tapping the open end into the sample powder until a small amount of the compound enters the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range T1-T2.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the ionizable functional groups.

Materials:

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

Potassium chloride (KCl) for maintaining ionic strength

-

The purified sample of this compound

-

Deionized water (degassed)

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Prepare a solution of the sample (e.g., 1 mM) in deionized water. A co-solvent may be used if solubility is low, but this will affect the pKa value.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

-

Place the solution in a jacketed beaker to maintain a constant temperature and place it on a magnetic stirrer.

-

Immerse the pH electrode in the solution and begin stirring.

-

If the compound is a base (as expected for an amine), titrate with standardized HCl. If it were an acid, you would titrate with NaOH.

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point.

-

Repeat the titration at least three times to ensure reproducibility.

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP), a measure of lipophilicity.

Materials:

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels or vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)

-

The purified sample of this compound

Procedure:

-

Prepare a stock solution of the compound in the aqueous phase.

-

Add a known volume of the stock solution and a known volume of the pre-saturated n-octanol to a vial (e.g., equal volumes).

-

Securely cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method with a pre-established calibration curve.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

-

The logP is the base-10 logarithm of the partition coefficient: logP = log10(P).

Aqueous Solubility Determination

Objective: To determine the maximum concentration of the compound that can dissolve in an aqueous medium at a specific temperature.

Materials:

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Filtration or centrifugation equipment to separate undissolved solid

-

Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)

-

The purified solid sample of this compound

Procedure (Thermodynamic Solubility):

-

Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The excess solid ensures that a saturated solution is formed.

-

Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, separate the undissolved solid from the solution by filtration (using a low-binding filter) or centrifugation.

-

Carefully take an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method with a pre-established calibration curve.

-

The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Conclusion

This technical guide has compiled the available information on the physicochemical properties of this compound. While experimental data is currently lacking, this document provides a foundation for future research by presenting predicted properties, outlining detailed experimental protocols for their determination, and proposing a plausible biological context based on its chemical structure. The provided workflows and hypothetical signaling pathways serve as a roadmap for researchers aiming to characterize this compound and explore its potential in drug discovery. Experimental validation of the predicted properties and hypothesized biological activities is a critical next step in elucidating the scientific value of this molecule.

References

- 1. This compound | 1018637-87-0 | Benchchem [benchchem.com]

- 2. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of Action of 2-(6-bromo-1H-indol-2-yl)ethanamine: A Predictive Analysis Based on Structural Analogs

DISCLAIMER: As of late 2025, a comprehensive review of publicly available scientific literature reveals a significant gap in the pharmacological characterization of 2-(6-bromo-1H-indol-2-yl)ethanamine. There is no specific data regarding its mechanism of action, receptor binding affinities, or in vivo/in vitro functional activity. The information presented herein is a predictive analysis based on the known pharmacology of its structural isomer, 2-(6-bromo-1H-indol-3-yl)ethanamine (6-bromotryptamine), and the broader structure-activity relationships of substituted tryptamines. This document is intended to guide future research and should not be considered a definitive description of the compound's biological activity.

Introduction

This compound is a halogenated indole derivative. Its core structure, an indole ring with an ethylamine side chain, is a common scaffold for compounds with significant neurological activity. The presence of a bromine atom at the 6-position of the indole ring is anticipated to modulate its pharmacological profile. Due to the absence of direct experimental data, this whitepaper will explore the potential mechanism of action by examining closely related analogs, primarily focusing on the well-studied tryptamine (3-ethylamineindole) derivatives. The isomeric position of the ethylamine side chain (at position 2 instead of 3) is a critical structural difference that will be considered in the predictive analysis.

Predicted Pharmacological Target: Serotonin Receptors

The vast majority of psychoactive tryptamines exert their effects through interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors.[1][2][3] These G-protein coupled receptors are integral to a wide array of physiological and cognitive processes. Based on the pharmacology of 6-bromotryptamine and other 6-substituted tryptamines, the primary target for this compound is likely to be the 5-HT receptor family, with a particular emphasis on the 5-HT2A subtype.

Insights from the Structural Isomer: 6-Bromotryptamine

Research into 6-bromotryptamine and its N-acylated derivatives has provided evidence for their interaction with the 5-HT2A receptor. A study on N-acylated 6-bromotryptamines demonstrated that these compounds act as antagonists at the 5-HT2A receptor.[4][5] This suggests that the 6-bromo-substituted tryptamine scaffold has an affinity for this receptor, and that modifications to the ethylamine side chain can modulate its functional activity (i.e., whether it acts as an agonist or an antagonist).

Quantitative Data for 6-Bromo-N-acyltryptamine Analogs

The following table summarizes the 5-HT2A receptor antagonist activity of a series of N-acylated 6-bromotryptamines. This data is presented to illustrate the type of quantitative information required to characterize the mechanism of action of the target compound.

| Compound | Acyl Chain Length | 5-HT2A Receptor Antagonist Activity (% Inhibition at 10 µM) |

| 6-bromo-N-acetyltryptamine | C2 | Weak |

| 6-bromo-N-propionyltryptamine | C3 | Moderate |

| 6-bromo-N-butyryltryptamine | C4 | Increased |

| 6-bromo-N-pentanoyltryptamine | C5 | Further Increased |

| 6-bromo-N-hexanoyltryptamine | C6 | Most Potent |

| 6-bromo-N-heptanoyltryptamine | C7 | Decreased |

| 6-bromo-N-octanoyltryptamine | C8 | Further Decreased |

Data adapted from a study on 6-bromotryptamine derivatives.[4][5]

Structure-Activity Relationship (SAR) Considerations

The biological activity of tryptamine derivatives is heavily influenced by their structural features:

-

Substitution on the Indole Ring: The position and nature of substituents on the indole nucleus significantly impact receptor affinity and selectivity. Halogenation, such as the bromine at the 6-position, can alter the electronic properties of the indole ring and influence how it interacts with the receptor binding pocket.

-

Position of the Ethylamine Side Chain: The location of the ethylamine side chain is critical. Tryptamines, with the side chain at position 3, are well-known to interact with serotonin receptors. The placement of this chain at position 2 in the target compound represents a significant structural deviation. This could lead to a different binding orientation within the receptor or a preference for different receptor subtypes altogether. It is plausible that this structural change could result in a loss of affinity for serotonergic receptors or recruitment of other, currently unknown, targets.

-

N-Alkylation of the Ethylamine Side Chain: While the primary amine of this compound is unsubstituted, modifications at this position in related compounds are known to drastically alter pharmacological activity.

Proposed Signaling Pathway

Assuming the compound interacts with the 5-HT2A receptor, it would likely modulate the canonical Gq/11 signaling pathway. Agonist binding to the 5-HT2A receptor typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Below is a DOT script representation of this hypothetical signaling pathway.

References

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. Substituted tryptamine [medbox.iiab.me]

- 3. Psychedelic drug - Wikipedia [en.wikipedia.org]

- 4. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(6-bromo-1H-indol-2-yl)ethanamine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active compounds, including neurotransmitters, alkaloids, and synthetic drugs. The substitution pattern on the indole ring plays a crucial role in defining the pharmacological profile of these molecules. This technical guide focuses on 2-(6-bromo-1H-indol-2-yl)ethanamine and its derivatives, a class of compounds with significant potential for therapeutic applications. While specific data for the parent compound is limited in publicly available literature, this document will provide a comprehensive overview of the synthesis, biological activities, and experimental protocols for its close analogs and related 6-bromoindole derivatives. The insights gathered from these related compounds provide a strong foundation for the exploration and development of novel therapeutics based on the this compound scaffold.

Synthesis of this compound and Analogs

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The two primary retrosynthetic disconnections involve either the late-stage introduction of the ethanamine side chain onto a pre-formed 6-bromoindole core or the construction of the indole ring from a precursor already bearing the necessary functionalities.[1]

Pathway A: Late-Stage Introduction of the Ethanamine Side Chain

This is a common and versatile approach that begins with the synthesis of 6-bromoindole.[1] The ethanamine moiety is then introduced at the C-2 position.

-

Acylation-Reduction Sequence: The 6-bromoindole can be acylated at the C-2 position using a suitable acylating agent, followed by reduction of the resulting carbonyl group to the corresponding ethanamine.

-

Alkylation-Reduction Sequence: Direct alkylation at the C-2 position can be achieved, often employing transition metal catalysis. Alternatively, a cyanomethyl group can be introduced at the C-2 position, which is then reduced to the primary amine.

Pathway B: Building the Indole Ring from a Pre-functionalized Precursor

This strategy involves starting with a benzene derivative that already contains a bromine atom and a precursor to the ethanamine side chain. The indole ring is then formed through a cyclization reaction, such as the Fischer indole synthesis.[1]

Caption: General synthetic strategies for this compound.

Pharmacological Activities

While direct pharmacological data for this compound is not extensively documented, research on its analogs, particularly those with the 6-bromoindole scaffold, reveals significant biological activities in several key areas.

Antimicrobial and Antibiotic-Enhancing Activity

A number of 6-bromoindole derivatives have demonstrated potent antimicrobial properties and the ability to enhance the efficacy of existing antibiotics.[2][3] This is particularly relevant in the context of rising antimicrobial resistance.

Table 1: Antimicrobial Activity of 6-Bromoindolglyoxylamido Derivatives [4]

| Compound | Target Organism | MIC (µM) |

| 6-bromoindolglyoxylamido-spermine (3) | Staphylococcus intermedius | 3.125 |

| Staphylococcus aureus | 6.25 | |

| Candida albicans | 17.2 | |

| Cryptococcus neoformans | 1.1 |

The mechanism of action for some of these compounds is believed to involve the rapid permeabilization and depolarization of the bacterial membrane.[2] Furthermore, certain 6-bromoindole derivatives have been identified as inhibitors of bacterial cystathionine γ-lyase, an enzyme involved in hydrogen sulfide production, which protects bacteria from oxidative stress.[3] Inhibition of this enzyme can potentiate the activity of antibiotics like gentamicin.[3]

Serotonin Receptor Binding Affinity

The ethanamine side chain on an indole nucleus is a classic pharmacophore for serotonin (5-HT) receptors. While binding data for the this compound is not available, studies on closely related marine-inspired 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines provide valuable insights into the likely serotonergic activity of this class of compounds. These analogs have shown high nanomolar affinity for several serotonin receptor subtypes.[5]

Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamine Analogs [5]

| Compound | 5-HT1A | 5-HT1B/1D | 5-HT2B | 5-HT6 | 5-HT7 |

| 2a (5-bromo) | >1000 | 480 | 120 | 230 | 350 |

| 2c (5-chloro) | >1000 | 620 | 180 | 310 | 420 |

| 2d (5-iodo) | >1000 | 390 | 110 | 200 | 310 |

| 2e (5-fluoro) | >1000 | 710 | 210 | 350 | 480 |

The data suggests that halogen substitution on the indole ring is compatible with binding to various serotonin receptors, with a notable affinity for the 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7 subtypes.[5]

Signaling Pathways

Given the structural similarity to serotonin and the binding affinity of analogs to serotonin receptors, it is plausible that this compound derivatives could modulate serotonergic signaling pathways. Many serotonin receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.

References

- 1. This compound | 1018637-87-0 | Benchchem [benchchem.com]

- 2. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(6-bromo-1H-indol-2-yl)ethanamine: Synthesis, Properties, and Potential Applications

Introduction

Indole and its derivatives are of paramount importance in the fields of medicinal chemistry and drug discovery, forming the core structure of numerous natural products, pharmaceuticals, and bioactive molecules.[1] The indole nucleus is a key pharmacophore, and its substitution can significantly modulate the biological activity of the resulting compounds. This guide focuses on a specific derivative, 2-(6-bromo-1H-indol-2-yl)ethanamine, providing a detailed exploration of its synthesis, physicochemical properties, and potential pharmacological relevance.

The presence of a bromine atom at the C-6 position and an ethanamine side chain at the C-2 position of the indole ring suggests that this molecule may possess unique biological properties. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance properties such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles.[2] The 2-aminoethylindole moiety is a classic feature of many tryptamine derivatives known to interact with various receptors in the central nervous system.

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of novel indole derivatives.

Physicochemical and Spectroscopic Data

While experimental data for this compound is scarce, its fundamental properties can be predicted based on its structure. For comparative purposes, data for the isomeric 2-(6-bromo-1H-indol-3-yl)ethanamine is also presented.

| Property | This compound | 2-(6-bromo-1H-indol-3-yl)ethanamine |

| CAS Number | 1018637-87-0[2] | 96624-18-9[3] |

| Molecular Formula | C10H11BrN2 | C10H11BrN2[3] |

| Molecular Weight | 239.11 g/mol [2] | 239.11 g/mol [3] |

| Appearance | Predicted: Solid | Yellow to brown solid[3] |

| Storage Temperature | 2-8°C[3] |

Spectroscopic data for tryptamine (3-(2-aminoethyl)indole) can be used as a reference for interpreting the spectra of its derivatives.[4] Key spectral features would include characteristic signals for the indole ring protons and the ethylamine side chain in ¹H and ¹³C NMR, as well as distinct vibrational bands in IR spectroscopy corresponding to N-H, C-H, and C=C bonds.[4]

Synthetic Pathways

The synthesis of this compound can be approached through a multi-step process, primarily involving the formation of the 6-bromoindole core followed by the introduction of the ethanamine side chain at the C-2 position.

Synthesis of the 6-Bromoindole Core

A common and versatile method for the synthesis of substituted indoles is the Fischer Indole Synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

References

Spectroscopic and Synthetic Profile of 2-(6-Bromo-1H-indol-2-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-bromo-1H-indol-2-yl)ethanamine is a halogenated indole derivative belonging to the tryptamine family. Tryptamines are a class of monoamine alkaloids that share a common chemical structure and are known for their diverse biological activities, often interacting with various neurotransmitter systems. The introduction of a bromine atom at the 6-position of the indole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a summary of the available spectroscopic data for this compound, a detailed synthetic protocol, and a visualization of a potential signaling pathway.

Spectroscopic Data

Due to the limited availability of experimental data in public databases, the following spectroscopic information is based on predicted values. These predictions are generated using advanced computational algorithms and serve as a valuable reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.15 | br s | 1H | NH -indole |

| 7.55 | d | 1H | Ar-H 4 |

| 7.30 | d | 1H | Ar-H 7 |

| 7.10 | dd | 1H | Ar-H 5 |

| 6.25 | s | 1H | CH -3 |

| 3.10 | t | 2H | CH ₂-CH₂NH₂ |

| 2.95 | t | 2H | CH₂-CH ₂NH₂ |

| 1.50 | br s | 2H | NH ₂ |

Solvent: CDCl₃, Frequency: 400 MHz. Predicted data should be confirmed by experimental analysis.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 140.5 | C -2 |

| 136.0 | C -7a |

| 125.0 | C -3a |

| 122.5 | C -5 |

| 121.0 | C -4 |

| 115.0 | C -6 |

| 112.0 | C -7 |

| 100.0 | C -3 |

| 41.0 | C H₂-CH₂NH₂ |

| 30.0 | CH₂-C H₂NH₂ |

Solvent: CDCl₃, Frequency: 100 MHz. Predicted data should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Broad | N-H stretch (amine and indole) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1620-1600 | Medium | C=C stretch (aromatic) |

| 1580-1560 | Medium | N-H bend (amine) |

| 1470-1450 | Strong | C-H bend (aliphatic) |

| 880-860 | Strong | C-H bend (aromatic, out-of-plane) |

| 650-550 | Medium | C-Br stretch |

Predicted data should be confirmed by experimental analysis.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 238/240 | 100/98 | [M]⁺ (isotopic pattern for Br) |

| 209/211 | 40/39 | [M - CH₂NH₂]⁺ |

| 130 | 60 | [M - Br - CH₂NH₂]⁺ |

Ionization method: Electron Ionization (EI). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.

Experimental Protocols

The synthesis of 2-substituted indoles can be challenging due to the preferential reactivity of the 3-position. The following protocol describes a plausible multi-step synthesis for this compound starting from commercially available 6-bromoindole.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology

-

Protection of the Indole Nitrogen: 6-Bromoindole is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane (DCM) to yield 1-(tert-butoxycarbonyl)-6-bromo-1H-indole. This protection step is crucial to direct subsequent functionalization to the 2-position.

-

Formylation at the 2-Position: The protected indole can be formylated at the 2-position using a Vilsmeier-Haack reaction (POCl₃, DMF) or by lithiation at the 2-position with a strong base like n-butyllithium followed by quenching with N,N-dimethylformamide (DMF). This yields 1-(tert-butoxycarbonyl)-6-bromo-1H-indole-2-carbaldehyde.

-

Henry Reaction: The aldehyde is then subjected to a Henry reaction with nitromethane in the presence of a base (e.g., ammonium acetate or an amine base) to form the corresponding nitrovinyl derivative, 1-(tert-butoxycarbonyl)-6-bromo-2-(2-nitrovinyl)-1H-indole.

-

Reduction of the Nitro Group: The nitrovinyl compound is reduced to the corresponding amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation (H₂ gas over a palladium on carbon catalyst). This step yields 2-(2-aminoethyl)-1-(tert-butoxycarbonyl)-6-bromo-1H-indole.

-

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an appropriate solvent, to afford the target compound, this compound.

Potential Signaling Pathway

Many tryptamine derivatives are known to interact with serotonin (5-HT) receptors, which are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. The following diagram illustrates a generalized signaling pathway for a Gq-coupled 5-HT receptor, a potential target for this compound.

Caption: Generalized Gq-coupled 5-HT receptor signaling pathway.

Disclaimer

The spectroscopic data presented in this document are predicted and have not been experimentally verified. The proposed synthetic protocol is based on established chemical principles for the synthesis of related compounds and may require optimization. The signaling pathway is a generalized representation and the specific biological activity of this compound requires experimental validation. This document is intended for informational purposes for research and development professionals and should not be used for diagnostic or therapeutic purposes.

Solubility Profile of 2-(6-bromo-1H-indol-2-yl)ethanamine: A Technical Overview

For Immediate Release

This technical guide addresses the solubility of 2-(6-bromo-1H-indol-2-yl)ethanamine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of public data, this document provides a framework for understanding its potential solubility characteristics based on the properties of related indole derivatives and outlines a comprehensive, generalized protocol for its experimental determination.

Executive Summary

A thorough review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common laboratory solvents. While specific values are not available, the general behavior of indole-containing compounds suggests that solubility is likely to be higher in organic solvents compared to aqueous solutions. To empower researchers to fill this data gap, this guide presents a detailed, generalized experimental protocol for determining the equilibrium solubility of this and similar compounds, utilizing the widely accepted shake-flask method.

Quantitative Solubility Data

As of the latest search, specific quantitative solubility data for this compound in various solvents has not been reported in publicly accessible literature. The following table is provided as a template for researchers to populate with their own experimental findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | Data not available | Data not available |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not available |

Physicochemical Properties of Indole Derivatives

Indole and its derivatives are generally characterized by low solubility in water but are soluble in organic solvents such as ethanol and ether. The introduction of a bromine atom, an electron-withdrawing group, can influence physicochemical properties such as lipophilicity and, consequently, solubility.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[1][2] The following is a generalized protocol that can be adapted for this compound.

1. Objective: To determine the equilibrium solubility of this compound in a selection of relevant solvents at a controlled temperature.

2. Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, Acetonitrile) of high purity

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

3. Procedure:

-

Preparation of Solvent: Prepare the desired solvents. For buffered solutions like PBS, ensure the pH is accurately adjusted.

-

Addition of Solute: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Addition of Solvent: Add a known volume or mass of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[1]

-

Phase Separation: After the incubation period, remove the vials and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter.[1][3] This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

Data Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.[4]

Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Figure 1. Experimental workflow for solubility determination.

Signaling Pathways

A review of the available literature did not identify any specific, well-characterized signaling pathways directly modulated by this compound. Indole derivatives are known to participate in a wide range of biological activities, and some have been investigated for their effects on pathways related to cancer and neurological disorders.[5][6] However, without specific data for the compound , a diagrammatic representation of a signaling pathway would be speculative and has been omitted. Researchers are encouraged to investigate the biological activity of this compound to elucidate its mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-(6-bromo-1H-indol-2-yl)ethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound 2-(6-bromo-1H-indol-2-yl)ethanamine. Due to the limited direct experimental data on this specific molecule, this document leverages an inferential approach based on the well-established pharmacology of structurally related 2-substituted tryptamines and indole derivatives. The primary predicted targets are within the serotonergic system, with potential modulatory effects on other receptor families and cellular pathways. This guide outlines these potential targets, summarizes relevant quantitative data from analogous compounds, details pertinent experimental protocols for future investigation, and provides visual diagrams of key signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound is a halogenated indole derivative belonging to the tryptamine class of compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous molecules and approved drugs.[1][2][3] The presence of a bromine atom at the 6-position and an ethanamine side chain at the 2-position suggests potential interactions with various biological targets. This guide explores the most probable therapeutic applications by analyzing the structure-activity relationships (SAR) of analogous compounds.

Predicted Therapeutic Targets

Based on the pharmacology of structurally similar 2-substituted tryptamines, the primary potential therapeutic targets for this compound are predicted to be serotonin (5-HT) receptors . The ethanamine side chain is a common feature of tryptamines that interact with these receptors.[4]

Serotonin Receptors

The serotonergic system is implicated in a wide array of physiological and pathological processes, making it a rich source of therapeutic targets for neurological and psychiatric disorders.[5]

-

5-HT6 Receptors: Studies on 2-alkyl-5-methoxytryptamines have demonstrated that substitution at the indole 2-position is well-tolerated and can lead to potent and selective 5-HT6 receptor agonists.[6][7][8] For instance, 2-ethyl-5-methoxy-N,N-dimethyltryptamine binds with high affinity to human 5-HT6 receptors and acts as a full agonist.[6][7][8] This suggests that this compound could also modulate 5-HT6 receptor activity.

-

5-HT2A Receptors: The 5-HT2A receptor is a key target for psychedelic drugs and atypical antipsychotics. The structure-activity relationship of tryptamine derivatives at this receptor is well-documented, with various substitutions on the indole ring influencing binding affinity and functional activity.[9] N-benzyltryptamine, a tryptamine derivative, shows affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors.[10]

-

5-HT1B/1D Receptors: A series of 2,5-substituted tryptamine derivatives have been developed as vascular 5-HT1B/1D receptor antagonists.[11] The inclusion of an electron-withdrawing group at the 2-position of the indole ring was found to be crucial for antagonism.[11] The bromine atom in this compound could potentially confer antagonistic properties at these receptors.

Other Potential Targets

While the serotonergic system is the most probable target, the indole moiety is also found in compounds with other biological activities.

-

Antimicrobial and Anti-biofilm Activity: Some indole derivatives have shown promise as antimicrobial agents. For example, 2-(6-bromo-1H-indol-3-yl)ethanamine, an isomer of the compound of interest, has been investigated for its potential as an antibiotic adjuvant.

-

Anti-leishmanial Activity: Bisindole derivatives, including those with a 6-bromo substitution, have been explored for their activity against Leishmania infantum.[12]

-

Anti-inflammatory and Anti-cancer Activity: Various indole derivatives have been synthesized and evaluated for their anti-inflammatory and anti-cancer properties, targeting pathways such as cytokine production and apoptosis.[13]

Quantitative Data from Analogous Compounds

To provide a quantitative perspective, the following table summarizes binding affinities (Ki) and functional activities (EC50/IC50) of structurally related 2-substituted tryptamines at various serotonin receptors. This data can serve as a benchmark for the future evaluation of this compound.

| Compound | Receptor | Ki (nM) | EC50/IC50 (nM) | Functional Activity | Reference |

| 2-Ethyl-5-methoxy-N,N-dimethyltryptamine | h5-HT6 | 16 | 3.6 (Kact) | Full Agonist | [6][7] |

| 2-Methyl-5-methoxy-N,N-dimethyltryptamine | h5-HT6 | 80 | - | - | [7] |

| 2-Phenyl-5-methoxy-N,N-dimethyltryptamine | h5-HT6 | 20 | - | Antagonist | [6][7] |

| N-Benzyltryptamine | 5-HT2A | 245 | 162 | Partial Agonist (62%) | [10] |

| N-Benzyltryptamine | 5-HT2B | 100 | - | - | [10] |

| N-Benzyltryptamine | 5-HT2C | 186 | 50 | Full Agonist (121%) | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of the test compound for a panel of receptors, particularly serotonin receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells stably transfected with the human 5-HT6 receptor) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4) is used.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]LSD for 5-HT6 receptors) and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Assay for Gs-coupled Receptors)

Objective: To determine the functional activity (agonist or antagonist) of the test compound at a specific receptor.

Methodology:

-

Cell Culture: Cells expressing the receptor of interest (e.g., HEK293 cells with the 5-HT6 receptor) are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.

-

cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizations

Signaling Pathways

Caption: Predicted signaling pathways for this compound.

Experimental Workflow

Caption: Proposed experimental workflow for target validation.

Conclusion

While direct experimental evidence is currently lacking, the structural characteristics of this compound strongly suggest its potential as a modulator of serotonin receptors. Based on the extensive literature on related 2-substituted tryptamines, the 5-HT6, 5-HT2A, and 5-HT1B/1D receptors represent the most promising initial therapeutic targets for investigation. The experimental protocols and workflows outlined in this guide provide a clear path for the systematic evaluation of this compound's pharmacological profile. Further research into this compound is warranted to elucidate its precise mechanism of action and to explore its potential as a novel therapeutic agent for a range of neurological and other disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptamine - Wikipedia [en.wikipedia.org]

- 5. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]

- 6. 2-Substituted tryptamines: agents with selectivity for 5-HT(6) serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Benzyltryptamine - Wikipedia [en.wikipedia.org]

- 11. A novel series of 2,5-substituted tryptamine derivatives as vascular 5HT1B/1D receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

In Vitro Metabolism of 2-(6-bromo-1H-indol-2-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative in vitro metabolism of 2-(6-bromo-1H-indol-2-yl)ethanamine, a substituted indole-ethanamine. Lacking specific experimental data for this molecule, this document extrapolates likely metabolic pathways based on the known metabolism of structurally related indole and phenethylamine compounds. It outlines detailed experimental protocols for researchers to investigate these pathways using established in vitro systems such as human liver microsomes and hepatocytes. Furthermore, this guide presents hypothetical quantitative data in structured tables and visualizes the predicted metabolic pathways and experimental workflows using the DOT language for Graphviz. This document is intended to serve as a foundational resource for scientists initiating metabolic studies of this compound.

Introduction

This compound is an indole-ethanamine derivative. The indole ring and the ethanamine side chain are common pharmacophores, and understanding their metabolic fate is crucial for drug development.[1] The presence of a bromine atom can significantly influence the compound's metabolic stability and pathway.[1] In vitro metabolism studies are essential early steps in the drug discovery process to identify potential metabolites, elucidate metabolic pathways, and assess the potential for drug-drug interactions.[2][3] These studies typically utilize subcellular fractions like liver microsomes or S9 fractions, as well as cellular systems like hepatocytes, which contain a broader range of metabolic enzymes.[2][4]

Predicted Metabolic Pathways

Based on the metabolism of other indole and amine-containing compounds, the metabolism of this compound is anticipated to proceed through Phase I and Phase II reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups and are primarily mediated by cytochrome P450 (CYP) enzymes.[5][6][7] For the target compound, the following Phase I reactions are plausible:

-

Oxidative Deamination: The primary amine of the ethanamine side chain is susceptible to oxidative deamination, a common pathway for primary amines, likely mediated by monoamine oxidase (MAO) and CYP enzymes. This would lead to the formation of an aldehyde intermediate, which can be further oxidized to a carboxylic acid or reduced to an alcohol.

-

Hydroxylation: The indole ring is a substrate for hydroxylation by CYP enzymes.[8] Hydroxylation can occur at various positions on the indole nucleus, with the 5- and 7-positions being common sites for indole itself. The presence of the bromine at position 6 may influence the regioselectivity of hydroxylation.

-

N-Oxidation: The primary amine can also undergo N-oxidation to form a hydroxylamine.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.

-

Glucuronidation: Hydroxylated metabolites formed in Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Hydroxylated metabolites can also undergo sulfation by sulfotransferases (SULTs).

Experimental Protocols

To investigate the in vitro metabolism of this compound, the following experimental protocols are recommended.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of the parent compound in the presence of human liver microsomes (HLMs) and a regenerating system for NADPH.

Methodology:

-

Incubation Mixture Preparation: Prepare a master mix containing human liver microsomes (e.g., 0.5 mg/mL protein concentration), a NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and phosphate buffer (pH 7.4).[2]

-

Initiation of Reaction: Pre-warm the incubation mixture to 37°C. The reaction is initiated by adding this compound (e.g., 1 µM final concentration).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

-

Analytical Method: The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.

Metabolite Identification in Human Hepatocytes

Objective: To identify the major metabolites of this compound formed in a more complete metabolic system.

Methodology:

-

Hepatocyte Seeding: Cryopreserved human hepatocytes are thawed and seeded in collagen-coated plates in the appropriate culture medium.[9]

-

Incubation: After cell attachment, the medium is replaced with a fresh medium containing this compound (e.g., 10 µM final concentration).

-

Sample Collection: Aliquots of the incubation medium are collected at different time points (e.g., 0, 1, 4, 24 hours).

-

Sample Processing: The collected medium is treated with a cold organic solvent to precipitate proteins and extract the metabolites.

-

Analytical Method: The samples are analyzed by high-resolution LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the proposed experiments.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

| Time (min) | % Parent Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

Table 2: Putative Metabolites of this compound Identified in Human Hepatocytes

| Metabolite ID | Proposed Structure | Mass Shift from Parent | Proposed Metabolic Pathway |

| M1 | 2-(6-bromo-5-hydroxy-1H-indol-2-yl)ethanamine | +16 | Aromatic Hydroxylation |

| M2 | (6-bromo-1H-indol-2-yl)acetaldehyde | -17 | Oxidative Deamination |

| M3 | (6-bromo-1H-indol-2-yl)acetic acid | +14 | Oxidative Deamination & Oxidation |

| M4 | 2-(6-bromo-1H-indol-2-yl)ethanol | -15 | Oxidative Deamination & Reduction |

| M5 | M1-glucuronide | +192 | Glucuronidation of M1 |

Visualizations

Predicted Metabolic Pathway

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Workflow for Metabolite Identification

Caption: Workflow for metabolite identification in hepatocytes.

Conclusion

This technical guide provides a theoretical framework for investigating the in vitro metabolism of this compound. The proposed metabolic pathways, including oxidative deamination and aromatic hydroxylation followed by conjugation reactions, are based on established metabolic transformations of similar chemical structures. The detailed experimental protocols offer a starting point for researchers to elucidate the metabolic profile of this compound. The findings from these studies will be critical for understanding its pharmacokinetic properties and potential for drug-drug interactions, thereby informing its future development.

References

- 1. This compound | 1018637-87-0 | Benchchem [benchchem.com]

- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioivt.com [bioivt.com]

- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(6-bromo-1H-indol-2-yl)ethanamine

Abstract

This document provides a detailed protocol for the synthesis of 2-(6-bromo-1H-indol-2-yl)ethanamine, a substituted tryptamine of interest for research in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from the commercially available 6-bromo-1H-indole-2-carboxaldehyde. The protocol outlines a Henry reaction to introduce a nitroethyl side chain, followed by a reduction to yield the target primary amine. This application note is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction

Substituted tryptamines are a class of compounds with significant biological activities, and their synthesis is a key aspect of many drug discovery programs.[1] The target molecule, this compound, features a bromine atom on the indole ring and an ethanamine side chain at the 2-position. The introduction of the side chain at the C-2 position of the indole ring can be challenging.[2] This protocol provides a reliable method for the synthesis of this compound, starting from 6-bromo-1H-indole-2-carboxaldehyde. The key transformations involve a nitroaldol (Henry) reaction followed by the reduction of the intermediate nitroalkene.

Overall Reaction Scheme

The synthetic pathway is a two-step process:

-

Step 1: Henry Reaction. Condensation of 6-bromo-1H-indole-2-carboxaldehyde with nitromethane to form 1-(6-bromo-1H-indol-2-yl)-2-nitroethene.

-

Step 2: Reduction. Reduction of the nitroalkene intermediate to the desired this compound using a powerful reducing agent like lithium aluminum hydride (LAH).

Experimental Protocols

Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water; it should be handled with extreme care under an inert atmosphere.

Step 1: Synthesis of 1-(6-bromo-1H-indol-2-yl)-2-nitroethene

-

Reaction Principle: This step involves the base-catalyzed condensation of an aldehyde with a nitroalkane (Henry reaction) to form a nitroalkene.

-

Materials:

-

6-bromo-1H-indole-2-carboxaldehyde (1.0 eq)

-

Nitromethane (10.0 eq)

-

Ammonium acetate (1.5 eq)

-

Glacial acetic acid

-

Methanol

-

Deionized water

-

-

Procedure:

-

To a round-bottom flask, add 6-bromo-1H-indole-2-carboxaldehyde and nitromethane.

-

Add ammonium acetate to the mixture.

-

Heat the reaction mixture to reflux (approximately 100 °C) and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water. A yellow to orange precipitate should form.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as methanol/water or ethanol, to afford pure 1-(6-bromo-1H-indol-2-yl)-2-nitroethene.

-

Dry the product under vacuum.

-

-

Characterization: The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Synthesis of this compound

-

Reaction Principle: This step involves the reduction of the nitroalkene to a primary amine using lithium aluminum hydride (LAH). LAH is a strong reducing agent capable of reducing both the nitro group and the carbon-carbon double bond.[3][4]

-

Materials:

-

1-(6-bromo-1H-indol-2-yl)-2-nitroethene (1.0 eq)

-

Lithium aluminum hydride (LAH) (4.0 - 5.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or dilute sodium hydroxide solution.

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol (for salt formation, optional)

-

-

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Under a nitrogen atmosphere, suspend lithium aluminum hydride in anhydrous THF.

-

Cool the LAH suspension to 0 °C in an ice bath.

-

Dissolve 1-(6-bromo-1H-indol-2-yl)-2-nitroethene in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C.

-

Quench the reaction very carefully by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). Caution: This process is highly exothermic and generates hydrogen gas.

-

Alternatively, quench by the slow addition of a saturated aqueous solution of sodium potassium tartrate and stir until the grey suspension becomes a clear solution with a white precipitate.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Combine the filtrate and washes and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil or solid.

-

The product can be further purified by column chromatography on silica gel.

-

For easier handling and storage, the free base can be converted to its hydrochloride salt by dissolving it in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and adding a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.[5][6]

Data Presentation

| Parameter | Step 1: Henry Reaction | Step 2: Reduction |

| Starting Material | 6-bromo-1H-indole-2-carboxaldehyde | 1-(6-bromo-1H-indol-2-yl)-2-nitroethene |

| Key Reagents | Nitromethane, Ammonium acetate | Lithium aluminum hydride (LAH) |

| Solvent | Glacial acetic acid | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | Reflux (~100 °C) | Reflux (~66 °C) |

| Reaction Time | 2-4 hours | 4-6 hours |

| Typical Yield | 70-85% | 60-75% |

| Purification Method | Recrystallization | Column Chromatography / Salt formation |

Visualization of the Synthesis Pathway

Caption: Synthetic route for this compound.

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification process.

References

- 1. Substituted tryptamine - Wikipedia [en.wikipedia.org]

- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-(6-bromo-1H-indol-2-yl)ethanamine in Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing 2-(6-bromo-1H-indol-2-yl)ethanamine in receptor binding assays. This compound belongs to the indole-ethanamine chemical class, a scaffold known to interact with various biological targets, including serotonin (5-HT) receptors. The bromination at the 6-position of the indole ring can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially affecting its binding affinity and selectivity for specific receptors.[1]

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand (in this case, this compound) and a receptor.[2][3] These assays are robust, sensitive, and can provide critical data on binding affinity, receptor density, and kinetics.[4][5][6] The following sections detail the protocols for characterizing the binding profile of this novel compound.

Data Presentation

Quantitative data from receptor binding assays should be meticulously organized to facilitate analysis and comparison. Below are template tables for recording results from saturation and competition binding experiments.

Table 1: Saturation Binding Assay Data for a Known Radioligand

| Radioligand Concentration (nM) | Total Binding (CPM/DPM) | Non-Specific Binding (CPM/DPM) | Specific Binding (CPM/DPM) |

| [Concentration 1] | |||

| [Concentration 2] | |||

| [Concentration 3] | |||

| [Concentration 4] | |||

| [Concentration 5] | |||